N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-16(13-8-9-21-11-13)15-7-6-14(22-15)10-18-17(20)12-4-2-1-3-5-12/h1-2,6-9,11-12,16,19H,3-5,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRGXBYKLCTRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound with potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a thiophene core, which is known for its stability and electronic properties, making it valuable in various chemical and pharmaceutical applications. The biological activity of this compound is of significant interest due to its structural complexity and the presence of functional groups that may enhance its reactivity and efficacy.
Molecular Formula and Structure
The molecular formula of this compound is . The structure consists of:
- Thiophene rings : Contributing to its electronic properties.
- Cyclohexene moiety : Enhancing its biological activity through structural versatility.
- Hydroxyl group : Potentially increasing solubility and reactivity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 343.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1798023-97-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene-based compounds, including this compound. The compound has shown promising results against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study, the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.15 |
These findings suggest that the compound possesses strong antibacterial properties, comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have revealed that this compound exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 10.0 |
| Normal Fibroblasts | >50 |
These results indicate a potential for therapeutic applications in oncology, particularly in targeting cancer cells with minimal effects on normal tissues .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of DNA Gyrase : Molecular docking studies suggest strong binding interactions with DNA gyrase, a target crucial for bacterial DNA replication.
- Disruption of Cell Membrane Integrity : The compound may alter membrane permeability in bacterial cells, leading to cell death.
- Induction of Apoptosis in Cancer Cells : The compound potentially triggers apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. For instance, it demonstrated favorable binding energies with key residues in DNA gyrase, indicating a robust interaction profile that supports its antibacterial efficacy.
Comparison with Similar Compounds
Structural Analogues from Thiazolidinone Derivatives ()
Compounds 9–13 in share a thioxoacetamide backbone but differ in substituents. Key comparisons include:
| Compound ID | Core Structure | Key Substituents | Yield (%) | Melting Point (°C) | Molecular Formula (Example) |
|---|---|---|---|---|---|
| 9 | Thioxoacetamide | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | C₁₉H₁₄ClN₃O₃S₂ |
| 10 | Thioxoacetamide | Indole-3-ylmethylene, phenyl | 83 | 206–207 | C₂₁H₁₄N₄O₃S₂ |
| 11 | Thioxoacetamide | 4-Methylphenacylidene, phenyl | 65 | 147–148 | C₂₀H₁₆N₂O₃S₂ |
| 12 | Thioxoacetamide | 5-Nitro-2-furylmethylene, 4-fluorophenyl | 53 | 155–156 | C₁₇H₁₁FN₄O₅S₂ |
| Target | Cyclohexenecarboxamide | Hydroxy(thiophen-3-yl)methyl, thiophen-2-ylmethyl | N/A | N/A | Likely C₁₈H₁₈N₂O₂S₂* |
Key Differences :
- Backbone : The target compound replaces the thioxoacetamide core with a cyclohexenecarboxamide , reducing sulfur content but introducing conformational constraints.
- Substituents : The hydroxyl-thiophene moiety in the target contrasts with electron-withdrawing groups (e.g., nitro, chloro) in compounds 9–13, which may alter solubility and reactivity.
- Synthesis : While compounds 9–13 were synthesized in 53–90% yields via condensation reactions, the target’s synthesis pathway remains uncharacterized in the evidence.
Comparison with N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide ()
This structurally related compound shares the cyclohexenecarboxamide backbone but differs in substituents:
Implications :
- The target’s additional sulfur atom and hydroxyl group could improve metabolic stability but reduce membrane permeability.
Functional Group Analysis
- Thiophene vs. Pyridine : Thiophene’s aromatic sulfur may facilitate π-π stacking with biological targets, while pyridine’s nitrogen could engage in coordinate bonding .
Q & A
Q. What are the standard analytical techniques for confirming the structure and purity of this compound?
A multi-modal approach is required:
- Mass spectrometry (MS): Confirm molecular weight via [M⁺] ion detection. For example, a reported [M⁺] at m/z 475.0936 aligns with theoretical calculations .
- Elemental analysis: Compare experimental vs. calculated values (e.g., C: 73.34% found vs. 73.39% calc.) to verify stoichiometry .
- NMR spectroscopy: Use ¹H and ¹³C NMR to assign protons and carbons, particularly focusing on thiophene and cyclohexene moieties. Evidence from analogous compounds highlights the importance of NMR for resolving regioisomerism in thiophene derivatives .
Q. What synthetic strategies are commonly employed for preparing thiophene-containing carboxamides?
- Stepwise functionalization: Introduce thiophene substituents via Friedel-Crafts alkylation or cross-coupling reactions. For example, hydroxymethylation at the thiophene 5-position is critical for building the core scaffold .
- Amide coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the cyclohexenecarboxamide group to the thiophene backbone. Ensure anhydrous conditions to prevent hydrolysis .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Detailed experimental protocols: Include reaction times, solvent purity, and temperature controls. For instance, reflux in acetonitrile for 1–3 minutes was critical in analogous thiadiazole syntheses .
- Full characterization data: Report melting points, Rf values, and spectroscopic assignments (e.g., IR peaks for amide C=O stretches at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data be resolved?
- Replicate measurements: Address minor deviations (e.g., S: 13.47% found vs. 13.51% calc. ) by repeating combustion analysis under controlled oxygen flow.
- Complementary techniques: Use high-resolution MS to rule out isotopic interference or X-ray crystallography (if crystals are obtainable) to validate molecular geometry .
Q. What reaction conditions optimize yield in microwave-assisted syntheses of similar compounds?
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance microwave absorption. For example, cyclohexanone with Al₂O₃ as a solid support improved reaction efficiency in related thiophene syntheses .
- Catalyst screening: Basic catalysts (e.g., triethylamine) accelerate cyclization steps, as seen in thiadiazole derivatives .
Q. How can researchers address low yields in multi-step syntheses involving thiophene intermediates?
- Intermediate stabilization: Protect reactive sites (e.g., hydroxymethyl groups) with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
- Purification optimization: Use automated flash chromatography (e.g., silica gel with gradient elution) for intermediates, as demonstrated in isoxazole-carboxamide syntheses .
Q. What strategies validate the biological activity of this compound in structure-activity relationship (SAR) studies?
- Functional group modulation: Replace the cyclohexene ring with other carbocycles (e.g., cyclopentane) to assess conformational flexibility .
- Pharmacophore mapping: Use computational docking to identify interactions with target proteins (e.g., kinases or GPCRs), guided by bioactivity data from analogous thiophene carboxamides .
Methodological Considerations
Q. How should researchers design experiments to resolve conflicting spectroscopic data?
- 2D NMR techniques: Employ COSY and HSQC to resolve overlapping signals in crowded regions (e.g., thiophene protons) .
- Isotopic labeling: Synthesize deuterated analogs to simplify ¹H NMR interpretation, particularly for methylene groups .
Q. What are best practices for reporting synthetic procedures in publications?
- Replication safeguards: Specify equipment calibration (e.g., NMR magnet stability) and batch-to-batch variability checks .
- Negative controls: Include failed attempts (e.g., alternative solvents or catalysts) to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
